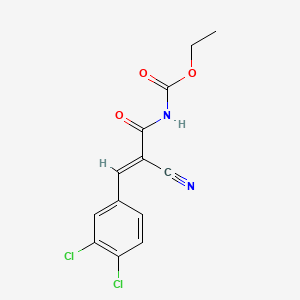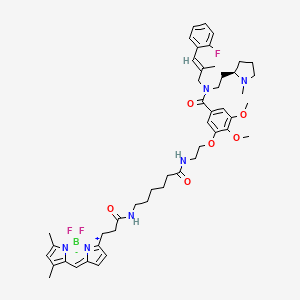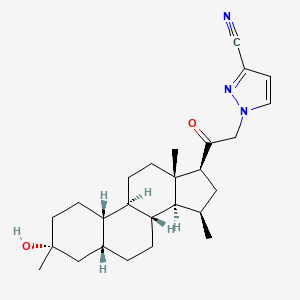
KLA peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: KLA peptide is typically synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. The 9-fluorenyl-methoxycarbonyl (Fmoc) chemistry is commonly used for this purpose. The crude peptides are then purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes as in laboratory settings but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The peptides are then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions: KLA peptide primarily undergoes reactions that involve its interaction with cellular membranes. These include:
Membrane Disruption: this compound disrupts mitochondrial membranes, leading to the release of cytochrome c and subsequent apoptosis.
Conjugation Reactions: this compound can be conjugated with other peptides or molecules to enhance its cell-penetrating ability and anticancer activity.
Common Reagents and Conditions:
Fmoc-protected amino acids: Used in the synthesis of this compound.
Cleavage Reagents: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin.
Purification Reagents: Acetonitrile and water are used in RP-HPLC for peptide purification.
Major Products Formed: The primary product formed from the synthesis of this compound is the peptide itself, which can then be further modified or conjugated with other molecules for specific applications .
科学的研究の応用
KLA peptide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound is extensively studied for its anticancer properties.
Antimicrobial Research: this compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial membranes.
Biotechnology: this compound is used in the development of novel therapeutic agents and in the study of apoptosis mechanisms.
作用機序
The mechanism of action of KLA peptide involves its interaction with mitochondrial membranes. The peptide disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are enzymes that play a crucial role in the apoptosis pathway. This results in programmed cell death . The molecular targets of this compound include the mitochondrial membrane and various proteins involved in the apoptosis pathway .
類似化合物との比較
TAT Peptide: A cell-penetrating peptide that is often conjugated with KLA peptide to enhance its cell-penetrating ability.
HPRP-A1 Peptide: An anticancer peptide that can be co-administered with this compound to enhance its anticancer activity.
Uniqueness of this compound: this compound is unique due to its strong pro-apoptotic activity and its ability to specifically target mitochondrial membranes. Unlike other peptides, this compound induces apoptosis through mitochondrial disruption, making it a valuable tool in cancer research and therapy .
特性
分子式 |
C72H138N20O15 |
|---|---|
分子量 |
1524.0 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H138N20O15/c1-41(2)37-55(89-63(97)49(79)25-13-19-31-73)68(102)80-45(9)60(94)85-51(27-15-21-33-75)65(99)90-56(38-42(3)4)69(103)81-46(10)59(93)84-50(26-14-20-32-74)64(98)87-53(29-17-23-35-77)67(101)92-58(40-44(7)8)70(104)82-47(11)61(95)86-52(28-16-22-34-76)66(100)91-57(39-43(5)6)71(105)83-48(12)62(96)88-54(72(106)107)30-18-24-36-78/h41-58H,13-40,73-79H2,1-12H3,(H,80,102)(H,81,103)(H,82,104)(H,83,105)(H,84,93)(H,85,94)(H,86,95)(H,87,98)(H,88,96)(H,89,97)(H,90,99)(H,91,100)(H,92,101)(H,106,107)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
InChIキー |
HJGYUFLSCLNDHT-QIAHVZGYSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)


![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)



![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)

![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)

![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)

